molecular formula C15H19ClN2O3 B7915800 [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7915800
M. Wt: 310.77 g/mol
InChI Key: WGKLRGGJFKIRTL-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester is a heterocyclic compound featuring a piperidine core substituted with a chloro-acetyl group at the 1-position and a benzyl carbamate at the 4-position. This structure combines a 6-membered nitrogen-containing ring (piperidine) with reactive functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloro-acetyl group introduces electrophilic reactivity, while the benzyl ester provides steric bulk and modulates solubility .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-10-14(19)18-8-6-13(7-9-18)17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKLRGGJFKIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the chloroacetyl-piperidine intermediate with benzyl chloroformate in the presence of a base like sodium carbonate. This step forms the carbamic acid benzyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of stringent quality control measures to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond in the carbamic acid benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.

    Hydrolysis Products: Carboxylic acids and benzyl alcohol.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized piperidine derivatives.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features allow for the exploration of new drug candidates targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its versatility in undergoing various chemical reactions makes it a useful intermediate in large-scale chemical production.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

A series of analogs modify the substituents on the piperidine ring, significantly altering their chemical and physical properties. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (Target) 1-Cl-acetyl, 4-benzyl carbamate C15H17ClN2O3 308.76 Reactive intermediate, alkylation agent
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester 1-NH2-acetyl, 4-methyl-benzyl carbamate C17H23N3O3 317.39 Enhanced nucleophilicity, peptide synthesis
(2-{1-[(R)-2-((R)-3,3-Difluoro-cyclopentyl)-2-hydroxy-2-phenyl-acetyl]-piperidin-4-yl}-1,1-dimethyl-ethyl)-carbamic acid benzyl ester 1-Difluoro-cyclopentyl-phenyl-acetyl, 4-dimethyl-ethyl carbamate C30H38F2N2O4 528.64 Increased steric hindrance, chiral centers for drug design
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester 1-Hydroxyethyl, 4-methyl-benzyl carbamate C17H24N2O3 304.39 Improved solubility, hydrogen bonding

Key Observations :

  • Chloro-acetyl vs. Amino-acetyl: The chloro-acetyl group (target compound) enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the amino-acetyl derivative () is more nucleophilic, suitable for coupling reactions .
  • Steric Effects : Bulky substituents, such as the difluoro-cyclopentyl group (), reduce reactivity but improve target specificity in drug candidates .
  • Solubility Modifiers : Hydroxyethyl () or methoxy groups () increase hydrophilicity, critical for bioavailability in pharmaceutical applications .
Carbamate Ester Variations

The benzyl carbamate group is a common feature, but substituents on the carbamate nitrogen or alternative ester groups (e.g., tert-butyl) influence stability and reactivity:

Compound Name Carbamate Modification Stability Reactivity Reference
This compound Benzyl ester Moderate Deprotection under acidic conditions
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl-benzyl ester High Resistance to hydrolysis
[1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbamic acid tert-butyl ester tert-Butyl ester High Stable under basic conditions

Key Observations :

  • Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) are cleaved under acidic or hydrogenolytic conditions, while tert-butyl esters () require strong acids like HCl, making them suitable for orthogonal protection strategies .
  • Cyclopropyl Substituents : The cyclopropyl group () enhances steric protection of the carbamate, reducing unintended hydrolysis in biological systems .

Key Observations :

  • Reagent Sensitivity : The use of BF3⋅OEt2 () accelerates acylation but requires careful handling due to its corrosive nature .
  • Chromatography Dependency : Low yields (e.g., 27% in ) often result from complex purification steps, whereas simpler intermediates (e.g., ) achieve higher yields .

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS: 1353962-27-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is C15H19ClN2O3C_{15}H_{19}ClN_{2}O_{3}, with a molecular weight of 310.77 g/mol. The structure features a piperidine ring substituted with a chloroacetyl group and a benzyl carbamate moiety, which enhances its reactivity and potential biological activity.

PropertyValue
Molecular Weight310.77 g/mol
Chemical FormulaC15H19ClN2O3
PurityMin. 95%
CAS Number1353962-27-2

The biological activity of this compound is attributed to its structural features, particularly the electron-withdrawing chloro group, which enhances the electrophilicity of the acetyl carbon. This property enables the compound to interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems and offering protective effects against neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

Computational Studies

Recent computational studies using molecular docking simulations have shown that this compound can effectively bind to biological targets involved in disease pathways. These interactions provide insights into its mechanism of action and help identify potential side effects or synergistic effects with other drugs.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Piperidine Derivative : The initial step involves the reaction of piperidine with chloroacetyl chloride to form the chloroacetyl-piperidine intermediate.
  • Carbamate Formation : This intermediate is then reacted with benzyl amine to form the carbamate structure.
  • Purification : The final product is purified through crystallization or chromatography to achieve the desired purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Potential : A study demonstrated that piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications in the structure can enhance anticancer activity compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in treating Alzheimer's disease .

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